Telbivudine is classified as a small molecule drug and belongs to the category of antiviral agents. It is an unmodified β–L enantiomer of thymidine, which is a naturally occurring nucleoside . The compound is marketed under the brand name Sebivo and has been approved for use in various countries since its introduction.
The synthesis of telbivudine involves several steps that typically include the following:
Telbivudine has a molecular formula of and an average molecular weight of approximately 242.23 g/mol . Its structural representation includes a thymidine base attached to a ribofuranosyl sugar, which is crucial for its function as a nucleoside analog.
Telbivudine Structure
The compound's stereochemistry is significant, as it is the β-L enantiomer that exhibits antiviral activity.
Telbivudine undergoes phosphorylation within the body to form its active metabolite, telbivudine 5'-triphosphate. This conversion occurs via cellular kinases, which phosphorylate telbivudine at the 5' position. The active metabolite then competes with natural substrates during viral DNA synthesis, leading to chain termination upon incorporation into viral DNA .
This reaction is crucial for its mechanism of action against hepatitis B virus replication.
Telbivudine exerts its antiviral effect primarily by inhibiting the hepatitis B virus DNA polymerase (reverse transcriptase). The mechanism involves:
Clinical studies have shown significant reductions in serum HBV DNA levels among patients treated with telbivudine compared to other antiviral agents like lamivudine .
The pharmacokinetics of telbivudine indicate that it has a half-life of approximately 15 hours, allowing for once-daily dosing in clinical settings. It is primarily eliminated unchanged through renal excretion .
Telbivudine's primary application lies in the treatment of chronic hepatitis B infection. It has been shown to improve liver function tests, reduce liver inflammation, and achieve undetectable levels of HBV DNA in a significant percentage of treated patients . Additionally, ongoing research explores its potential use in combination therapies or alternative viral infections due to its mechanism of action against DNA polymerases.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3